6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine
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Overview
Description
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core substituted with a trifluoromethyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with trifluoromethyl-substituted reagents. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,2-d]pyrimidine-6-carboxylic acid, while reduction may produce this compound-2-amine .
Scientific Research Applications
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of anticancer and anti-inflammatory drugs.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the reduction of inflammation .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine: Similar in structure but lacks the trifluoromethyl group.
Quinazoline: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Uniqueness: 6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design, offering improved pharmacokinetic properties compared to its analogs .
Properties
Molecular Formula |
C8H4F3N3 |
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Molecular Weight |
199.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H4F3N3/c9-8(10,11)7-2-1-5-6(14-7)3-12-4-13-5/h1-4H |
InChI Key |
BVGSIACVKGPAKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CN=CN=C21)C(F)(F)F |
Origin of Product |
United States |
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